N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5NO/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELQMKJKMKFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023254 | |
| Record name | N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-28-0 | |
| Record name | N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N Ethyl 2 1,1,2,2,2 Pentafluoroethoxy Ethanamine
Acid-Base Chemistry and Protonation Equilibria
The amine functionality of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine allows it to act as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanaminium ion. The position of this equilibrium is determined by the basicity of the amine, which is quantified by the pKa of its conjugate acid.
The basicity of an amine is fundamentally linked to the availability of the nitrogen's lone pair of electrons to bond with a proton. byjus.com Electron-donating groups increase electron density on the nitrogen, making the lone pair more available and the amine more basic. Conversely, electron-withdrawing groups decrease electron density, rendering the amine less basic. fiveable.me
In the case of this compound, the ethyl group is a weak electron-donating group, which would slightly increase basicity compared to a primary amine. However, the pentafluoroethoxy group, particularly the five fluorine atoms, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain to the nitrogen atom, significantly reducing the electron density of the lone pair and making it less available for protonation. Consequently, this compound is expected to be a weaker base than its non-fluorinated analog, N-ethylethoxyethanamine.
The expected decrease in basicity can be illustrated by comparing the hypothetical pKa values of the conjugate acids of related amines, as shown in the table below.
| Compound | Structure | Expected pKa of Conjugate Acid |
| Diethylamine | (CH₃CH₂)₂NH | ~11 |
| N-ethylethoxyethanamine | CH₃CH₂NHCH₂CH₂OCH₂CH₃ | ~10-11 |
| This compound | CH₃CH₂NHCH₂CH₂OCF₂CF₃ | ~8-9 |
Note: The pKa values for N-ethylethoxyethanamine and this compound are estimated based on the known effects of ether and fluoroalkyl groups on amine basicity.
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom also makes this compound a nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk The nucleophilicity of amines generally correlates with their basicity; however, steric factors can also play a significant role. masterorganicchemistry.com
Acylation: this compound is expected to react with acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-substituted amides. byjus.comlibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) regenerates the carbonyl group and yields the amide. Given that the amine is secondary, the resulting amide will be tertiary. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). askfilo.com
Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, is also anticipated. fishersci.co.uk This is a nucleophilic substitution reaction (typically SN2) where the amine displaces a halide ion from the alkyl halide. masterorganicchemistry.com The product of the initial alkylation is a tertiary amine. However, the resulting tertiary amine can also act as a nucleophile and react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the extent of alkylation can be challenging, and mixtures of products are often obtained. pearson.com Using an excess of the amine can favor monoalkylation. pearson.com
As a secondary amine, this compound is expected to react with aldehydes and ketones to form enamines. masterorganicchemistry.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. masterorganicchemistry.com This is followed by acid-catalyzed dehydration. Since the nitrogen of the secondary amine is not bonded to a hydrogen that can be eliminated to form a stable imine, a proton is removed from an adjacent carbon atom, leading to the formation of a C=C double bond characteristic of an enamine. The synthesis of fluorinated imines can sometimes be challenging. rsc.orgnih.govdntb.gov.ua
The kinetics of the reactions of this compound are influenced by both electronic and steric factors. The electron-withdrawing pentafluoroethoxy group is expected to decrease the nucleophilicity of the amine, thereby slowing down the rate of reactions with electrophiles compared to non-fluorinated analogs. masterorganicchemistry.com
The table below provides a qualitative comparison of the expected reaction rates for this compound with its non-fluorinated analog.
| Reaction | Electrophile | Relative Rate for N-ethylethoxyethanamine | Relative Rate for this compound |
| Acylation | Acetyl Chloride | Fast | Slower |
| Alkylation | Methyl Iodide | Moderate | Slower |
| Enamine Formation | Acetone | Moderate | Slower |
Role of the Pentafluoroethoxy Group in Modulating Reactivity
The primary influence of the pentafluoroethoxy group on the reactivity of this compound is its strong electron-withdrawing inductive effect (-I effect). fiveable.me The high electronegativity of the five fluorine atoms polarizes the C-F bonds, and this effect is propagated through the sigma bonds of the molecule to the nitrogen atom.
This inductive withdrawal of electron density has two major consequences:
Decreased Basicity: As discussed in section 3.1, the reduced electron density on the nitrogen atom makes the lone pair less available for donation to a proton, resulting in lower basicity.
Decreased Nucleophilicity: The availability of the lone pair for attacking an electrophilic center is also diminished, leading to a decrease in the nucleophilicity of the amine. masterorganicchemistry.com This reduction in nucleophilicity will affect the rates of reactions such as acylation and alkylation. The inductive effect can also influence the rate of a reaction. quora.com
The magnitude of the inductive effect is dependent on the distance from the electron-withdrawing group. While the pentafluoroethoxy group is separated from the amine by two carbon atoms, the cumulative effect of five fluorine atoms is substantial enough to significantly impact the reactivity of the nitrogen center.
Steric Hindrance Considerations
The molecular structure of this compound, featuring a bulky pentafluoroethoxy group and an ethyl group attached to the nitrogen atom, suggests that steric hindrance would play a significant role in its chemical reactions. The fluorine atoms on the ethoxy chain, with their large van der Waals radii, would likely shield the ether oxygen and adjacent carbon atoms from nucleophilic attack. Similarly, the ethyl group on the amine could impede reactions at the nitrogen center. However, without specific experimental data, any discussion of steric effects remains speculative.
Stability and Degradation Pathways Under Various Chemical Conditions
Specific data on the stability and degradation of this compound under different chemical environments is not available. General knowledge of related compounds offers some hypothetical considerations.
Hydrolytic Stability of the Pentafluoroethoxy Linkage
The carbon-fluorine bond is known for its high strength and stability. In structurally related perfluoroether carboxylic acids, the ether linkage demonstrates considerable resistance to hydrolysis. service.gov.uk This suggests that the pentafluoroethoxy group in the target molecule would likely exhibit high hydrolytic stability across a range of pH conditions. However, the influence of the neighboring ethylamine (B1201723) moiety on this stability has not been documented.
Oxidative and Reductive Stability
Information regarding the oxidative and reductive stability of this compound is absent from the reviewed literature. For fluorinated compounds in general, the high electronegativity of fluorine atoms can render the molecule less susceptible to oxidation. Conversely, the amine functional group could be a site for oxidative reactions. The reductive stability is also uncharacterized.
Exploration of Novel Reaction Pathways
There are no published studies exploring novel reaction pathways involving this compound. Research into the synthesis and application of new chemical entities is a continuous process, but at present, the reactivity of this specific compound has not been a focus of reported synthetic explorations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy to map out the hydrogen, carbon, and fluorine environments within the molecule.
Based on the structure of this compound, one can predict the expected chemical shifts, multiplicities, and coupling patterns for each nucleus.
Predicted ¹H NMR Assignments: The proton NMR spectrum is expected to show signals corresponding to the ethyl and ethanamine portions of the molecule. The integration of these signals would correspond to the number of protons in each unique environment.
Predicted ¹³C NMR Assignments: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of adjacent atoms, particularly the oxygen, nitrogen, and fluorine atoms.
Predicted ¹⁹F NMR Assignments: The fluorine NMR spectrum is crucial for characterizing the pentafluoroethoxy group. The CF₃ and CF₂ groups are expected to show distinct signals, with characteristic coupling between them.
Interactive Table: Predicted NMR Assignments for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~1.1 | Triplet | CH₃ (ethyl group) |
| ¹H | ~2.7 | Quartet | CH₂ (ethyl group) |
| ¹H | ~2.9 | Triplet | N-CH₂ (ethanamine) |
| ¹H | ~3.9 | Triplet | O-CH₂ (ethanamine) |
| ¹H | ~1.5-2.5 | Broad Singlet | NH |
| ¹³C | ~15 | Singlet | CH₃ (ethyl group) |
| ¹³C | ~45 | Singlet | CH₂ (ethyl group) |
| ¹³C | ~50 | Singlet | N-CH₂ (ethanamine) |
| ¹³C | ~65 | Triplet (due to C-F coupling) | O-CH₂ (ethanamine) |
| ¹³C | ~118 | Quartet (due to C-F coupling) | CF₃ |
| ¹³C | ~110 | Triplet (due to C-F coupling) | OCF₂ |
| ¹⁹F | ~ -85 | Triplet | CF₃ |
| ¹⁹F | ~ -90 | Quartet | CF₂ |
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the presence of the ethyl group (CH₃-CH₂) and the ethanamine backbone (N-CH₂-CH₂-O).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).
¹⁹F-¹⁹F COSY: This technique would confirm the coupling between the CF₃ and CF₂ groups. researchgate.net
The flexibility of the ethyl and ethanamine chains suggests that the molecule can exist in multiple conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide insight into these conformational dynamics. copernicus.orgunibas.itnih.gov
By cooling the sample, the rate of interconversion between different conformers can be slowed down. If the energy barrier to rotation is high enough, separate signals for each conformer may be observed at low temperatures. nih.gov Analyzing the changes in the NMR line shapes as a function of temperature allows for the calculation of the activation energy for conformational exchange processes, providing valuable information about the molecule's flexibility and preferred shapes in solution. copernicus.orgunibas.it
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to within a few parts per million. nih.gov This accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C₆H₁₂F₅NO), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity. nih.gov
In techniques like Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI), the molecule is fragmented in a predictable manner. nist.gov The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov
For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This would result in the loss of a methyl radical (•CH₃) from the ethyl group or the formation of a stabilized iminium ion.
Cleavage of the C-O bond: The ether linkage can also cleave, leading to fragments corresponding to the pentafluoroethoxy and the N-ethylethanamine portions of the molecule.
Loss of the pentafluoroethyl group: Fragmentation could lead to the loss of a •C₂F₅ radical.
Interactive Table: Predicted Key Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Origin |
| 217 | [M]⁺ | Molecular Ion |
| 202 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 188 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 88 | [CH₂=N⁺(H)CH₂CH₃] | Alpha-cleavage at the ethanamine chain |
| 72 | [CH₂=N⁺(H)CH₂CH₂OH] | Rearrangement and fragmentation |
| 58 | [CH₂=N⁺(C₂H₅)] | Alpha-cleavage at the ethyl group |
By analyzing these fragments, the connectivity and arrangement of the different functional groups within the molecule can be confirmed.
Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for tracking the fragmentation of ions, which provides insight into the decomposition pathways of a molecule. In a typical MS/MS experiment for this compound, the precursor molecular ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would then be analyzed to map out the fragmentation patterns.
While specific experimental data for this compound is not extensively available in public literature, the fragmentation behavior can be predicted based on the functional groups present in the molecule. The initial soft ionization, likely electrospray ionization (ESI), would generate the protonated molecule. Subsequent fragmentation in the collision cell would likely proceed through several key pathways:
Cleavage of the C-O bond: The bond between the ethoxy group and the ethanamine moiety is a likely point of cleavage, leading to the formation of characteristic fragment ions.
Loss of the ethyl group: Fragmentation of the N-ethyl group is another probable pathway.
Fragmentation of the pentafluoroethoxy group: The highly fluorinated portion of the molecule can undergo complex rearrangements and fragmentation, yielding ions that are indicative of this specific substituent.
By analyzing the mass-to-charge ratios of these fragment ions, a detailed picture of the molecule's stability and decomposition under energetic conditions can be constructed. This information is crucial for identifying the compound in complex matrices and for understanding its potential degradation products.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.
Vibrational Analysis of Characteristic Functional Groups
The IR and Raman spectra of this compound would be characterized by absorption bands and scattering peaks corresponding to its distinct structural features.
N-H Vibrations: The secondary amine group (N-H) would exhibit a characteristic stretching vibration in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The corresponding bending vibration would be observed around 1560-1640 cm⁻¹.
C-H Vibrations: The ethyl and ethylene (B1197577) groups would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers.
C-F Vibrations: The most intense and characteristic bands in the IR spectrum are expected to arise from the C-F stretching vibrations of the pentafluoroethoxy group. These typically appear in the region of 1000-1400 cm⁻¹.
C-O and C-N Vibrations: The C-O ether linkage and the C-N amine linkage would produce stretching vibrations in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹.
Raman spectroscopy would provide complementary information, with C-C and other symmetric vibrations often showing strong signals.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| N-H | Bend | 1560-1640 |
| C-H | Stretch | 2850-3000 |
| C-F | Stretch | 1000-1400 |
| C-O | Stretch | 1000-1250 |
| C-N | Stretch | 1000-1250 |
Hydrogen Bonding Interactions
The presence of the N-H group in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can be studied using concentration-dependent IR spectroscopy. As the concentration of the compound in a non-polar solvent is increased, a broadening and shifting of the N-H stretching band to lower frequencies would be observed, indicating the formation of hydrogen-bonded aggregates. The presence of the electronegative fluorine atoms and the ether oxygen could also influence the hydrogen bonding behavior of the molecule.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the exact coordinates of each atom.
This analysis would provide invaluable information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the molecule in the solid state.
Intermolecular interactions: A detailed map of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
While no published crystal structure for this compound is currently available, such a study would be essential for a complete understanding of its solid-state properties.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for its quantitative analysis in complex mixtures.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): Given its likely volatility, GC would be a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used for separation. A flame ionization detector (FID) would provide good sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive identification of the compound and any impurities based on their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly if the compound has limited thermal stability or if derivatization is to be avoided. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the method of choice. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
The choice between GC and HPLC would depend on the specific analytical problem, including the sample matrix and the required sensitivity. Both techniques are crucial for quality control during synthesis and for monitoring the compound in various applications.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural elucidation | Identification, degradation studies |
| Infrared (IR) Spectroscopy | Functional groups, hydrogen bonding | Structural confirmation, purity |
| Raman Spectroscopy | Molecular fingerprint, symmetric vibrations | Structural analysis |
| X-ray Crystallography | 3D molecular structure, crystal packing | Definitive structural determination |
| Gas Chromatography (GC) | Purity, quantification | Quality control, mixture analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification | Quality control, mixture analysis |
Chiral Chromatography for Enantiomeric Separation and Purity
The enantiomeric separation and determination of enantiomeric purity of chiral compounds are critical in many scientific fields, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. For this compound, a chiral fluorinated amine, establishing robust analytical methods for separating its enantiomers is essential for stereoselective synthesis, characterization, and quality control. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the most effective and widely used technique for this purpose. yakhak.orgwiley.com
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and a chiral selector, which is typically part of the stationary phase (Chiral Stationary Phase, CSP). nih.gov This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. nih.gov The presence of the amine functional group and the flexible ether linkage in this compound allows for several potential interaction points—such as hydrogen bonding, dipole-dipole, and steric interactions—with a suitable CSP.
Methodologies and Research Findings
High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is a primary method for the enantioseparation of chiral amines. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines. yakhak.org The chiral recognition mechanism on these CSPs involves the analyte entering helical grooves in the polysaccharide structure, where interactions with carbamate (B1207046) groups facilitate separation. For a compound like this compound, the choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is crucial. The nature and concentration of the alcohol modifier can significantly influence retention times and enantioselectivity. u-szeged.hu
Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC often provides faster separations and improved efficiencies, using supercritical carbon dioxide as the main mobile phase component, modified with alcohols. free.fr For primary and secondary amines, cyclofructan-based CSPs have shown excellent performance in SFC. chromatographyonline.comacs.org
Gas Chromatography (GC) is another viable technique, especially for volatile amines. wiley.com The enantiomers are often derivatized to increase their volatility and improve chromatographic behavior. nih.gov Common derivatizing agents include trifluoroacetyl groups. wiley.com Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are frequently used. wiley.comgcms.cz The separation is influenced by thermodynamic factors, and operating at lower temperatures often enhances enantioselectivity. wiley.com
Detailed Research Findings & Data
While specific chiral separation data for this compound is not extensively published, research on analogous chiral amines provides a clear framework for method development. Studies on the enantiomeric resolution of various chiral amines on polysaccharide-derived CSPs offer valuable insights. For instance, the separation of primary and secondary amines is heavily influenced by the specific CSP and the mobile phase composition.
The following interactive table presents typical data obtained from the chiral HPLC separation of a representative chiral amine, (S)-α-Methylbenzylamine, which illustrates the key chromatographic parameters evaluated during method development. This data is representative of the type of results expected when developing a chiral separation method for this compound. The parameters include the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).
Interactive Data Table: Enantiomeric Resolution of (S)-α-Methylbenzylamine on a Chiralpak IE column. yakhak.org
| Mobile Phase (n-Hexane/2-Propanol) | k1 | α (Separation Factor) | Rs (Resolution) |
| 90/10 | 2.54 | 1.25 | 3.10 |
| 80/20 | 1.15 | 1.30 | 2.95 |
| 70/30 | 0.68 | 1.33 | 2.61 |
k1 (Retention Factor): A measure of the retention of the first-eluting enantiomer. It is calculated as (t₁ - t₀) / t₀, where t₁ is the retention time of the first enantiomer and t₀ is the column dead time.
α (Separation Factor): The ratio of the retention factors of the two enantiomers (k₂/k₁). An α value greater than 1 indicates that a separation is occurring.
Rs (Resolution): A measure of the degree of separation between the two enantiomeric peaks. An Rs value of 1.5 or greater is typically desired for baseline separation.
The data demonstrates that modifying the mobile phase composition, specifically the percentage of the alcohol modifier (2-Propanol), directly impacts retention and resolution. yakhak.org Generally, increasing the polar modifier concentration reduces retention times but can have a variable effect on the separation and resolution factors, necessitating careful optimization for each specific analyte. u-szeged.hu The application of these established principles would be the basis for developing a validated method for the enantiomeric separation and purity assessment of this compound.
Computational Chemistry and Theoretical Studies
Reaction Mechanism Elucidation Using Computational Methods
Solvent Effects on Reaction Pathways:The influence of different solvents on the potential reaction pathways of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine has not been computationally investigated.
The absence of such fundamental computational research indicates that the theoretical aspects of this compound are a yet-to-be-explored area of chemical science. Future computational studies would be necessary to provide the foundational data required to populate the detailed structural, electronic, and reactive properties of this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide critical insights into its behavior in various environments at the atomic level.
The unique combination of a highly fluorinated tail (pentafluoroethoxy group) and a polar amine head (N-ethylethanamine group) suggests that this compound would exhibit complex intermolecular interactions.
Fluorophilic and Hydrophobic Interactions: The pentafluoroethoxy group is expected to be both hydrophobic and fluorophilic. In aqueous environments, these fluorinated segments would likely self-associate to minimize contact with water, a phenomenon observed in per- and polyfluoroalkyl substances (PFAS). osti.govnih.gov MD simulations of similar fluorinated molecules, such as perfluoroalkanes, have shown they exhibit stable helical conformations and that aggregation is driven by van der Waals interactions between fluorine atoms. researchgate.net This can lead to the formation of nanoscale aggregates or micelles, even at low concentrations.
Hydrogen Bonding: The secondary amine group introduces the capability for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This allows for interactions with protic solvents or other amine molecules, leading to the formation of transient hydrogen-bonded networks.
MD simulations of fluorinated polyphthalazine ether ketone polymers have been used to explore microscopic friction mechanisms, revealing how fluorine-containing groups alter interface binding energy and atomic concentration at a friction interface. acs.org Similarly, simulations on this compound could model its interactions with surfaces, predicting its potential as a surfactant or coating agent.
The solvation of this compound is expected to be highly dependent on the nature of the solvent due to its amphiphilic character.
Aqueous Solvation: In water, the polar N-ethylethanamine head would be solvated by water molecules through hydrogen bonding. Conversely, the nonpolar, hydrophobic pentafluoroethoxy tail would induce a structuring of water molecules around it, often referred to as a solvation shell, which is entropically unfavorable. nih.gov Studies on hydrofluoroethers (HFEs) show they have low miscibility with water and can form distinct fluorous domains. researchgate.net MD simulations could quantify the radial distribution functions (RDFs) around different parts of the molecule, revealing the specific nature of water structuring and hydrogen bonding.
Organic Solvents: In nonpolar organic solvents, the fluorinated tail would be more readily solvated, while the polar amine group would be less favorably accommodated. In polar aprotic solvents, the dipole-dipole interactions would play a more significant role. Computational studies on fluorinated ether electrolytes have shown that fluorination significantly influences the solvation environment of ions, often leading to weaker solvent-ion interactions compared to their non-fluorinated counterparts. acs.orgarxiv.org This suggests that the pentafluoroethoxy group would have a weak solvating power for cations.
A hypothetical study using MD simulations could yield data on the solvation shell composition in a mixed solvent system, as illustrated in the table below.
| Solvent Component | Coordination Number (around Amine Head) | Coordination Number (around Fluoro-tail) |
| Water | 4-6 | 1-2 |
| Methanol | 3-5 | 2-3 |
| Hexane | <1 | 5-7 |
This interactive table presents hypothetical coordination numbers derived from potential MD simulations, illustrating the preferential solvation of the molecule's different moieties in various solvents.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic properties with a high degree of accuracy. nih.govschrodinger.com
NMR Chemical Shifts: Predicting ¹⁹F NMR chemical shifts is a common application of computational chemistry for organofluorine compounds. nih.govrsc.org The chemical shifts are highly sensitive to the local electronic environment. For this compound, two distinct ¹⁹F signals would be expected for the -CF₂- and -CF₃ groups. DFT calculations, often using functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ), can predict these shifts. nih.govrsc.org The predicted values are typically scaled to match experimental data for a set of known compounds. ¹³C and ¹H NMR shifts can also be calculated to aid in complete structural assignment.
IR Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. github.io DFT calculations can compute these vibrational frequencies and their corresponding intensities. schrodinger.com Key predicted vibrational modes for this molecule would include N-H stretching, C-H stretching, C-N stretching, C-O-C (ether) stretching, and the very strong C-F stretching vibrations. Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental spectra. nih.gov
The table below shows predicted spectroscopic data based on typical values for similar functional groups.
| Property | Predicted Range | Notes |
| ¹⁹F NMR δ (-CF₃) | -80 to -86 ppm | Referenced to CFCl₃. |
| ¹⁹F NMR δ (-OCF₂) | -88 to -95 ppm | Expected to be a triplet due to coupling with -CF₃. |
| ¹³C NMR δ (-CF₃) | 118 to 122 ppm (q) | Quartet due to ¹JCF coupling. |
| ¹³C NMR δ (-OCF₂) | 114 to 118 ppm (t) | Triplet due to ¹JCF coupling. |
| IR ν (N-H Stretch) | 3300-3500 cm⁻¹ | Weak to medium intensity. |
| IR ν (C-H Stretch) | 2850-2970 cm⁻¹ | Medium to strong intensity. |
| IR ν (C-F Stretch) | 1100-1350 cm⁻¹ | Very strong, characteristic bands. |
This interactive table provides hypothetical spectroscopic data for this compound, estimated from computational studies on analogous organofluorine compounds.
Structure-Property Relationship Modeling
Computational models can establish quantitative structure-property relationships (QSPR) to predict the physicochemical properties of molecules based on their structure. For this compound, these models would focus on how its distinct structural features influence its bulk properties.
Acidity/Basicity (pKa): The secondary amine group is basic. The strong electron-withdrawing inductive effect of the nearby pentafluoroethoxy group, transmitted through the ethyl chain and the ether oxygen, is expected to decrease the basicity of the nitrogen atom (i.e., lower the pKa of its conjugate acid) compared to a simple dialkylamine like diethylamine. researchgate.net This effect is a well-documented consequence of fluorination in organic molecules. alfa-chemistry.com
Electronic Properties: DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. acs.org The highly electronegative fluorine atoms would lower both the HOMO and LUMO energy levels, likely increasing the molecule's oxidative stability compared to non-fluorinated ether amines. rsc.org
Other Physicochemical Properties: Properties like boiling point, viscosity, and surface tension are also influenced by the interplay of hydrogen bonding, dipole-dipole forces, and the weak van der Waals forces associated with the fluorinated segment. labinsights.nl HFEs are known for their low viscosity and surface tension. labinsights.nl QSPR models, built upon data from analogous HFEs and amines, could provide reliable estimates for these properties.
Derivatization and Analogues of N Ethyl 2 1,1,2,2,2 Pentafluoroethoxy Ethanamine
Synthesis of Substituted N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine Derivatives
The synthesis of derivatives of this compound can be approached by modifying two primary sites: the ethylamine (B1201723) nitrogen and the fluoroalkoxy chain. These modifications allow for the fine-tuning of the molecule's properties for various applications.
Modifications at the Ethylamine Nitrogen
The secondary amine of this compound is a versatile functional group for a variety of chemical transformations. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide range of substituents.
N-Alkylation: Further alkylation of the nitrogen atom can be achieved through reactions with alkyl halides or reductive amination. For instance, reaction with a simple alkyl halide like methyl iodide would yield the corresponding tertiary amine. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a pathway to more complex N-alkyl groups.
N-Acylation: The nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
N-Arylation: The introduction of aromatic or heteroaromatic rings at the nitrogen position can be accomplished through methods like Buchwald-Hartwig amination. This modification can significantly impact the molecule's conformational preferences and potential for π-π stacking interactions.
A summary of potential reactions at the ethylamine nitrogen is presented in Table 1.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base | Amide |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |
This table presents generalized reaction pathways for the modification of secondary amines and is applicable to this compound.
Alterations to the Fluoroalkoxy Chain
Modifying the 1,1,2,2,2-pentafluoroethoxy chain is chemically more challenging due to the high strength of the carbon-fluorine bonds. However, synthetic strategies starting from different fluorinated precursors can lead to analogues with varied fluoroalkoxy chains. For example, using a starting alcohol other than 2,2,3,3,3-pentafluoropropanol in the initial synthesis would result in analogues with different fluorination patterns or chain lengths. Research into the synthesis of various fluorinated ethers provides pathways to create a library of such analogues.
Development of Conjugates and Polymeric Structures
The functional handle provided by the ethylamine group allows for the incorporation of this compound into larger molecular architectures, including oligomers, polymers, and bioconjugates.
Incorporation into Oligomers or Polymers
The amine functionality can be used to create monomers suitable for polymerization. For instance, reaction with acryloyl chloride would yield an acrylamide (B121943) monomer that could be polymerized via free-radical polymerization to produce a polyacrylamide with pendant N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethyl groups. Such polymers could exhibit interesting properties due to the presence of the highly fluorinated side chains, such as hydrophobicity and thermal stability.
Another approach involves using the amine for step-growth polymerization. For example, reaction with a diacyl chloride could lead to the formation of a polyamide. The properties of the resulting polymer would be dependent on the nature of the diacyl chloride used.
Bioconjugation Strategies for Research Applications
The amine group of this compound serves as a key reactive site for bioconjugation. This allows for the attachment of the fluorinated moiety to biomolecules such as proteins, peptides, or nucleic acids. Common bioconjugation strategies that could be employed include:
Amide Bond Formation: The amine can be coupled to carboxylic acid groups on a biomolecule using standard coupling reagents like EDC/NHS.
Reductive Amination: Reaction with an aldehyde-containing biomolecule in the presence of a mild reducing agent can form a stable secondary amine linkage.
Thiourea (B124793) Formation: Reaction with an isothiocyanate-functionalized biomolecule would result in the formation of a stable thiourea linkage.
The introduction of the pentafluoroethoxy group can be used to modulate the properties of the biomolecule, for example, by increasing its lipophilicity or by serving as a ¹⁹F NMR probe for imaging or binding studies.
Structure-Activity Relationships for Modified Analogues
While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively reported in the public domain, general principles of medicinal and materials chemistry can be applied to predict the effects of structural modifications.
The degree and position of fluorination in the alkoxy chain are expected to significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties. Perfluorination, as in the pentafluoroethoxy group, generally increases lipophilicity and resistance to metabolic degradation.
Modifications at the ethylamine nitrogen will have a profound impact on the molecule's basicity, polarity, and ability to engage in hydrogen bonding. For instance, converting the secondary amine to a tertiary amine or an amide will decrease its basicity. The introduction of bulky substituents at the nitrogen could introduce steric hindrance that affects binding to biological targets or influences the conformation of polymeric materials.
The relationship between the structural modifications and the resulting activity is highly dependent on the specific application. For example, in a pharmaceutical context, SAR would focus on optimizing interactions with a biological target while maintaining favorable pharmacokinetic properties. In materials science, the focus would be on how modifications affect properties like thermal stability, solubility, and surface energy.
A hypothetical SAR summary for potential biological activity is provided in Table 2.
| Modification | Predicted Effect on Lipophilicity | Predicted Effect on Basicity | Potential Impact on Biological Activity |
| N-Methylation | Slight Increase | Slight Increase (Tertiary Amine) | Altered receptor binding and selectivity |
| N-Acetylation | Decrease | Significant Decrease (Amide) | Change in hydrogen bonding capacity, potential loss of ionic interactions |
| N-Phenylation | Significant Increase | Significant Decrease | Introduction of aromatic interactions, potential for new binding modes |
| Lengthening Fluoroalkoxy Chain | Increase | No significant change | Enhanced metabolic stability, altered binding pocket interactions |
This table is based on general chemical principles and is intended to be illustrative of the types of structure-activity relationships that could be explored for this class of compounds.
Synthesis of Chiral Analogues and Enantioselective Routes
The synthesis of chiral analogues of this compound, which involves the introduction of a stereocenter, is a crucial area of research for developing stereochemically pure compounds. While specific enantioselective routes for this exact molecule are not extensively documented in publicly available literature, established methodologies in asymmetric synthesis can be applied to generate chiral analogues. These methods primarily focus on the stereocontrolled formation of the C-N bond or the asymmetric modification of a precursor molecule.
Key strategies for the synthesis of chiral amines that are applicable to the target compound's analogues include the asymmetric reduction of prochiral imines, the use of chiral auxiliaries, and organocatalytic asymmetric reactions. These approaches allow for the preparation of enantiomerically enriched products.
One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This technique has been successfully applied to a wide range of substrates, offering high enantioselectivity. nih.govrsc.org For the synthesis of a chiral analogue of this compound, a potential precursor would be the corresponding imine, which can be reduced using a chiral catalyst. Transition metal catalysts, particularly those based on iridium and ruthenium with chiral phosphine (B1218219) ligands, have shown exceptional performance in the asymmetric hydrogenation of imines. nih.gov
Another powerful strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. Common chiral auxiliaries for the synthesis of chiral amines include pseudoephedrine and tert-butanesulfinamide. wikipedia.org For instance, a chiral sulfinamide can be condensed with an aldehyde to form a chiral sulfinylimine, to which a nucleophile can add diastereoselectively. Subsequent removal of the sulfinyl group yields the chiral amine. nih.gov
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral amines. core.ac.uk Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds, which can then be converted to the desired chiral amines. acs.org
The following subsections detail some of these potential enantioselective routes for the synthesis of chiral analogues of this compound.
Asymmetric Imine Reduction
A plausible route to a chiral analogue involves the asymmetric reduction of a prochiral imine precursor. The synthesis would start with the formation of an imine from 2-(1,1,2,2,2-pentafluoroethoxy)ethanal and ethylamine. This imine can then be subjected to asymmetric reduction.
Reaction Scheme:
Various chiral catalysts can be employed for this transformation. Below is a table summarizing potential catalytic systems and their expected performance based on literature for similar substrates.
| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| [Ir(cod)Cl]2 / (R)-BINAP | H2 | >90% | nih.gov |
| RuCl2[(S)-xyl-P-Phos][(S)-DAIPEN] | H2 | Up to 99% | rsc.org |
| Chiral Rhenium(V)-oxo Complex | Hydrosilane | Up to 95% | nih.gov |
| (S)-N-Triflyl-DPAMP | H2 | High | rsc.org |
Synthesis via Chiral Auxiliaries
The use of a chiral auxiliary offers a reliable method for controlling stereochemistry. A well-established auxiliary is (R)- or (S)-tert-butanesulfinamide. The synthesis would proceed via the condensation of the auxiliary with 2-(1,1,2,2,2-pentafluoroethoxy)ethanal to form a chiral N-sulfinylimine. Diastereoselective addition of an ethyl nucleophile (e.g., ethyl magnesium bromide) to this imine, followed by removal of the auxiliary, would yield the chiral amine.
Reaction Scheme:
Subsequent N-ethylation would be required to obtain the final product.
The diastereoselectivity of the nucleophilic addition is typically high, as shown in the table below, which is based on results for analogous transformations.
| Chiral Auxiliary | Nucleophile | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (R)-tert-butanesulfinamide | EtMgBr | >95:5 | nih.gov |
| (S)-1-Phenylethylamine | EtLi | Up to 98:2 | acs.org |
| (R,R)-Pseudoephedrine | EtMgBr | >90:10 | wikipedia.org |
Specialized Fluorinated Compound Shows Potential in Advanced Material Applications
A comprehensive review of the emerging roles of this compound in chemical science reveals its utility as a versatile building block and functional component in material development.
The unique molecular architecture of this compound, characterized by a flexible ethylamine group and a highly fluorinated ethoxy tail, positions it as a compound of interest for specialized applications in materials science and organic synthesis. Although a niche molecule, its distinct properties are being explored for creating advanced materials with tailored characteristics.
Applications in Advanced Materials and Chemical Science
Utilization in Non-Aqueous Solvent Systems and Ionic Liquids Research
The unique properties of fluorinated groups, such as high electronegativity, low polarizability, and the ability to form fluorous phases, make them attractive for designing novel non-aqueous solvents and ionic liquids. Theoretically, the pentafluoroethoxy group in this compound could impart desirable characteristics like thermal stability, chemical inertness, and specific solvation capabilities.
In the context of ionic liquids, which are salts with melting points below 100°C, the amine function of the molecule could be quaternized to form a cation. The fluorinated tail would then influence the resulting ionic liquid's physical properties, such as viscosity, conductivity, and miscibility with other solvents. Research on other fluoroalkyl-functionalized ionic liquids has shown that these properties can be finely tuned by altering the length and degree of fluorination of the alkyl chain. However, no studies have been found that specifically synthesize or characterize an ionic liquid based on the this compound cation.
Application in Electrophoretic Compositions and Photoresists
Electrophoretic compositions, often used in electronic ink displays, rely on charged particles suspended in a non-aqueous medium. The properties of this medium are critical for the stability and electrophoretic mobility of the particles. A compound like this compound, with its polar amine head and non-polar fluorinated tail, could theoretically act as a charge control agent or a component of the solvent system, influencing the dielectric constant and viscosity.
In the field of photolithography, photoresists are materials that change their chemical properties upon exposure to light. The composition of the photoresist, including the polymer, photoacid generator, and various additives, is crucial for creating high-resolution patterns. While various amines are used in photoresist formulations as quenchers to control acid diffusion, there is no available literature that documents the use of this compound for this purpose. The presence of the fluorinated group might offer advantages in terms of solubility in specific casting solvents or in tuning the dissolution properties of the resist, but this remains speculative.
Advanced Separation Techniques
Fluorinated compounds have carved a niche in advanced separation techniques due to their unique interaction mechanisms.
Chromatographic Stationary Phases
Fluorinated stationary phases, particularly those with perfluoroalkyl or pentafluorophenyl groups, are known to provide alternative selectivity in high-performance liquid chromatography (HPLC) compared to traditional alkyl phases (like C18). chromatographyonline.comnih.govbohrium.comchromatographyonline.com These phases can exhibit different retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, making them suitable for separating halogenated compounds, isomers, and polar analytes. chromatographyonline.comresearchgate.net
Theoretically, this compound could be used as a precursor to synthesize a novel stationary phase. The amine group could be bonded to a silica (B1680970) support, presenting the pentafluoroethoxy tail for interaction with analytes. Such a phase would be expected to show "fluorous" characteristics, with preferential retention of other fluorinated molecules. However, no commercially available or academically described chromatographic phase based on this specific compound has been identified.
Membrane Technologies
In membrane technology, fluorinated polymers are prized for their chemical resistance and thermal stability. mdpi.com Functionalized membranes are being developed for targeted separations, such as the removal of per- and polyfluoroalkyl substances (PFAS) from water. nih.govuky.edunih.govresearchgate.net The amine group in this compound could serve as a reactive handle to graft the molecule onto a membrane surface. The resulting pentafluoroethoxy-functionalized membrane could potentially be used for selective separations based on fluorous interactions, for instance, in gas separation or pervaporation. As with other potential applications, there is currently no research to support the use of this specific compound in membrane technologies.
Green Chemistry Principles and Sustainable Synthetic Approaches
Atom Economy in Synthesis Design
No published synthetic routes for N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine were found, preventing the calculation and discussion of atom economy for its production.
Use of Safer Solvents and Reaction Media
There is no information available on the solvents used in the synthesis of this compound, making an assessment of their environmental impact impossible.
Aqueous-Phase Reactions
No literature exists describing the synthesis of this compound in an aqueous medium.
Solvent-Free Methods
There are no documented solvent-free synthetic methods for this compound.
Energy Efficiency in Synthetic Processes
Without established synthetic protocols, an analysis of the energy efficiency of the production of this compound cannot be conducted.
Ambient Temperature Reactions
No synthetic procedures for this compound at ambient temperatures have been reported.
Microwave-Assisted Synthesis
The use of microwave assistance in the synthesis of this compound has not been described in the available scientific literature.
Further research and publication of synthetic methods for this compound are required before a meaningful discussion of its green chemistry profile can be undertaken.
Catalyst Development for Enhanced Sustainability
The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and minimize waste. For the synthesis of this compound, two plausible synthetic routes are considered: a Williamson ether synthesis pathway and a reductive amination pathway. Both routes can significantly benefit from the application of advanced catalytic systems.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, thereby reducing waste and production costs.
For a Williamson ether synthesis approach, where a salt of 2-(ethylamino)ethanol (B46374) reacts with a pentafluoroethoxy-containing electrophile, solid-supported bases or phase-transfer catalysts can be employed. For instance, basic resins like Amberlyst A26 in its hydroxide (B78521) form or potassium carbonate supported on alumina (B75360) (K2CO3/Al2O3) can serve as recyclable bases to facilitate the formation of the alkoxide in situ, avoiding the use of soluble, and often hazardous, bases. researchgate.net Phase-transfer catalysts (PTCs) are another viable option, enabling the reaction to occur in a biphasic system, which simplifies work-up and minimizes the use of organic solvents. masterorganicchemistry.com Quaternary ammonium (B1175870) salts are common PTCs that can be immobilized on solid supports for easier recovery.
In a reductive amination pathway, 2-(1,1,2,2,2-pentafluoroethoxy)acetaldehyde would be reacted with ethylamine (B1201723) in the presence of a reducing agent. Heterogeneous catalysts are well-established for this transformation. Catalysts based on non-precious metals like nickel, copper, or cobalt supported on materials such as alumina, silica (B1680970), or carbon are attractive due to their lower cost and toxicity compared to noble metal catalysts like palladium or platinum. rsc.org For instance, rhodium-based heterogeneous catalysts have been shown to be effective in the microwave-assisted reductive amination of aldehydes and ketones. researchgate.net Zirconium-based catalysts have also demonstrated high efficiency in the reductive amination of lignin-derived aromatic aldehydes. rsc.org The use of molecular hydrogen as the reductant in these catalytic systems is highly atom-economical, producing only water as a byproduct. rsc.org
| Catalyst Type | Synthetic Route | Potential Advantages |
| Solid-supported bases (e.g., Amberlyst A26-OH) | Williamson Ether Synthesis | Recyclable, avoids soluble bases, simplifies work-up. researchgate.net |
| Supported metal catalysts (e.g., Ni/Al2O3, Cu/SiO2) | Reductive Amination | Use of H2 as a clean reductant, high atom economy, recyclable. rsc.org |
| Heterogeneous phase-transfer catalysts | Williamson Ether Synthesis | Reduced solvent usage, simplified separation, catalyst reusability. masterorganicchemistry.com |
| Zirconium-based catalysts | Reductive Amination | High efficiency and selectivity for certain substrates. rsc.org |
Biocatalysis
Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal catalysts for green chemical processes.
For the Williamson ether synthesis of fluorinated compounds, while less common, certain enzymes could potentially be engineered. For instance, hydrolases operating in reverse or in non-aqueous media might catalyze ether formation. Lipases, such as Novozym 435 from Candida antarctica, have been used in the synthesis of fluorinated polyesters, demonstrating the potential of biocatalysis in forming bonds with fluorinated substrates. nih.gov
Reductive amination is a well-established area for biocatalysis. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are classes of enzymes that can catalyze the reductive amination of carbonyl compounds with high enantioselectivity. rsc.orgresearchgate.net The use of these enzymes could allow for a one-pot reaction where 2-(1,1,2,2,2-pentafluoroethoxy)acetaldehyde is converted directly to the target amine with high specificity. These enzymatic reactions typically use cofactors like NAD(P)H, which can be regenerated in situ using a secondary enzyme system (e.g., formate (B1220265) dehydrogenase with formate as a sacrificial substrate), leading to a highly atom-efficient process where the main byproduct is carbon dioxide. rsc.org While the substrate scope for highly fluorinated aldehydes needs to be explored, enzyme engineering techniques like directed evolution can be used to tailor enzymes for specific non-natural substrates. thieme-connect.de
| Enzyme Class | Synthetic Route | Key Advantages |
| Lipases (engineered) | Williamson Ether Synthesis | Potential for selective etherification under mild conditions. nih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | High stereoselectivity, mild reaction conditions, use of ammonia (B1221849) or simple amines. rsc.org |
| Imine Reductases (IREDs) | Reductive Amination | High selectivity for the reduction of pre-formed imines or in one-pot reactions. researchgate.net |
Waste Prevention and Minimization Strategies
A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created. In the synthesis of this compound, several strategies can be employed to minimize waste.
The choice of solvent is critical, as solvents often constitute the largest proportion of waste in a chemical process. researchgate.net Utilizing greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact. For the Williamson ether synthesis, phase-transfer catalysis can enable the use of water as a solvent. masterorganicchemistry.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario for waste reduction.
Atom economy, a measure of how many atoms of the reactants are incorporated into the final product, is another important metric. ox.ac.uk Catalytic reductive amination using hydrogen gas has a high atom economy, as the only byproduct is water. rsc.org In contrast, classical Williamson ether synthesis often uses a stoichiometric amount of base, generating a salt byproduct. The use of catalytic, recyclable bases can improve the atom economy of this route.
Furthermore, the recovery and reuse of fluorinated byproducts or unreacted starting materials are crucial, given the environmental persistence of some fluorinated compounds. Recent research has focused on developing methods to recover fluoride (B91410) from fluorinated waste, contributing to a circular fluorine economy. organic-chemistry.org
Reducibility of Derivatization Steps
Derivatization, the use of protecting groups to temporarily block reactive functional groups, adds steps to a synthetic sequence and generates additional waste. wikipedia.orgmdpi.com A greener synthetic approach aims to minimize or eliminate the need for such protecting groups.
In the context of synthesizing this compound, a direct, one-pot synthesis would be the most desirable approach. A one-pot reductive amination of 2-(1,1,2,2,2-pentafluoroethoxy)acetaldehyde with ethylamine is a prime example of a protecting-group-free synthesis. This approach avoids the need to protect the amine or the aldehyde, thereby reducing the number of reaction and purification steps.
Similarly, for the Williamson ether synthesis pathway, if starting from 2-(ethylamino)ethanol, the amine functionality might need protection to prevent side reactions, such as N-alkylation. However, by carefully selecting the reaction conditions and reagents, it may be possible to achieve selective O-alkylation. The use of specific catalysts that favor reaction at the hydroxyl group over the amine could circumvent the need for a protecting group.
Telescoping reactions, where sequential reaction steps are carried out in the same reactor without isolation of intermediates, can also significantly reduce waste and improve efficiency. researchgate.net For instance, the in situ formation of the aldehyde followed by immediate reductive amination in the same pot would be an example of a telescoped process.
| Strategy | Impact on Sustainability |
| One-pot reductive amination | Eliminates the need for protecting groups, reduces reaction steps and waste. |
| Selective catalysis | Can enable selective reactions, avoiding the use of protecting groups. |
| Telescoped reactions | Reduces the number of work-up and purification steps, saving solvents and energy. researchgate.net |
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Routes
The synthesis of fluorinated amines presents a unique set of challenges. Future research should focus on developing more efficient and selective routes to N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine. Key areas of investigation include:
Novel Fluorination Strategies: While existing methods for introducing fluoroalkyl groups are available, research into novel deoxyfluorination reagents could offer milder and more selective alternatives. acs.org The development of catalytic methods for the introduction of the pentafluoroethoxy group would be a significant advancement over stoichiometric approaches.
Flow Chemistry Approaches: Utilizing continuous flow reactors could enhance heat and mass transfer, allowing for safer and more controlled reactions, particularly for potentially exothermic fluorination or amination steps. This can also facilitate scalability.
Biocatalysis: Exploring enzymatic routes for the synthesis of fluorinated amines is a nascent but promising field. The use of engineered enzymes could offer unparalleled selectivity and milder reaction conditions.
Exploration of Novel Reactivity Patterns
The interplay between the amine, the ether linkage, and the heavily fluorinated tail in this compound suggests a rich and underexplored reactivity profile. Future research should aim to elucidate these patterns:
Amine-Directed Reactions: Investigating the nucleophilicity and basicity of the secondary amine and how it is influenced by the electron-withdrawing pentafluoroethoxy group is crucial. This will inform its utility in forming amides, sulfonamides, and other derivatives.
Ether Linkage Stability and Cleavage: The stability of the ether bond is a key determinant of the compound's utility in various chemical environments. Studies on its cleavage under different conditions (e.g., acidic, basic, reductive) would be valuable.
C-F Bond Activation: While challenging, the selective activation of C-F bonds in the pentafluoroethoxy group could open up avenues for late-stage functionalization, allowing for the synthesis of a diverse library of derivatives from a common precursor.
Radical Reactions: Investigating the behavior of the compound under radical conditions could lead to the discovery of novel C-H functionalization or cyclization reactions.
Advanced In-Situ Spectroscopic Monitoring of Reactions
To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of reactions is indispensable. mt.com The application of advanced in-situ spectroscopic techniques to reactions involving this compound is a critical area for future research:
FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. mt.comresearchgate.net For instance, in-situ FTIR could track the disappearance of a starting material and the appearance of the product during synthesis. nih.gov
NMR Spectroscopy: In-situ NMR can provide detailed structural information about transient intermediates that may not be observable by other methods. bath.ac.uk This would be particularly useful for elucidating complex reaction mechanisms.
Mass Spectrometry: The use of online mass spectrometry can help in identifying and tracking the formation of byproducts, aiding in the optimization of reaction conditions to improve selectivity.
A summary of potentially applicable in-situ monitoring techniques is presented in the table below.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| FTIR Spectroscopy | Functional group analysis, reaction kinetics | Monitoring the formation of the amine or ether linkage during synthesis. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Studying reactions in aqueous media or with solid reagents. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates | Elucidating the mechanism of novel reactivity patterns. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. acs.orgnih.gov For this compound, these computational tools can accelerate discovery:
Predictive Modeling of Properties: ML models can be trained to predict various physicochemical properties of the compound and its derivatives, such as solubility, lipophilicity, and boiling point, which can guide its application in different fields. rsc.org
Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. nih.gov Furthermore, ML models can predict the outcome of unknown reactions, de-risking experimental work. rsc.org
Spectroscopic Data Analysis: Machine learning algorithms can aid in the analysis of complex spectroscopic data obtained from in-situ monitoring, helping to identify subtle correlations and patterns.
Expanding Applications in Emerging Fields of Chemical Science
The unique properties conferred by the pentafluoroethoxy group suggest that this compound could find applications in various emerging fields. Future research should explore these possibilities:
Materials Science: The compound could serve as a building block for fluorinated polymers with unique properties such as low surface energy, high thermal stability, and chemical resistance.
Agrochemicals: The introduction of fluorine can enhance the biological activity and metabolic stability of agrochemicals. The potential of this compound as a lead structure for new herbicides, fungicides, or insecticides should be investigated.
Pharmaceuticals: Fluorination is a common strategy in drug discovery to improve metabolic stability, bioavailability, and binding affinity. Exploring the utility of this compound as a scaffold or intermediate in medicinal chemistry is a promising avenue.
Addressing Environmental Impact and Lifecycle Assessment in Research Design
The environmental persistence and potential toxicity of some organofluorine compounds are significant concerns. researchgate.netacs.orgnih.gov A proactive approach to assessing the environmental impact of this compound is essential:
Biodegradability Studies: Research into the biodegradability of the compound under various environmental conditions is crucial to understand its persistence.
Toxicity and Bioaccumulation Assessment: Evaluating the acute and chronic toxicity of the compound to relevant organisms, as well as its potential for bioaccumulation, is necessary for a comprehensive risk assessment. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine, and how can purity (>90%) be ensured?
- Methodology :
- Step 1 : Nucleophilic substitution between 2-chloro-N-ethyl-ethanamine and 1,1,2,2,2-pentafluoroethanol under inert conditions (e.g., nitrogen atmosphere) with a base like KOH or NaH to facilitate deprotonation .
- Step 2 : Purification via fractional distillation or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Purity can be verified via GC-MS or HPLC with UV detection .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Recommended Techniques :
- NMR : Identify ethyl and ethanamine proton environments (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH).
- NMR : Confirm pentafluoroethoxy group integrity (distinct CF and CF signals at δ -70 to -80 ppm) .
- FT-IR : Detect C-F stretching (1000–1300 cm) and amine N-H vibrations (3300–3500 cm) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHFNO) and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pentafluoroethoxy group in nucleophilic reactions?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to analyze electron density maps. The strong electron-withdrawing nature of CF groups reduces nucleophilic attack at the ethoxy oxygen .
- Transition State Analysis : Evaluate activation barriers for SN2 reactions using Gaussian or ORCA software. Compare with experimental kinetic data to validate models .
Q. How can contradictory data on thermal stability (e.g., melting points, decomposition) be resolved?
- Case Study :
- reports a melting point of -116.95°C, while cites decomposition at 68–69°C under reduced pressure.
- Resolution : Perform differential scanning calorimetry (DSC) under controlled atmospheres (N vs. air) to distinguish phase transitions from decomposition. Thermogravimetric analysis (TGA) can quantify mass loss during heating .
Q. What strategies optimize catalytic systems for selective fluorination of analogous ethanamine derivatives?
- Approach :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for C-F bond formation. Fluorinated ionic liquids (e.g., [N(20201)][NTf]) enhance reaction efficiency by stabilizing intermediates .
- Solvent Effects : Compare fluorinated solvents (e.g., perfluorodecalin) with polar aprotic solvents (DMF, DMSO) to improve yield and selectivity .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Hazard Mitigation :
- Ventilation : Use fume hoods due to volatile fluorinated byproducts (e.g., HF gas) .
- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye irritation .
Applications in Academic Research
Q. How does this compound perform as a ligand in coordination chemistry?
- Case Study :
- Metal Complexation : The amine group binds to transition metals (e.g., Cu, Fe), while the pentafluoroethoxy group enhances solubility in fluorinated matrices. Stability constants can be measured via UV-Vis titration .
- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess ligand efficiency .
Q. What role does it play in studying fluorinated lipid membranes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
